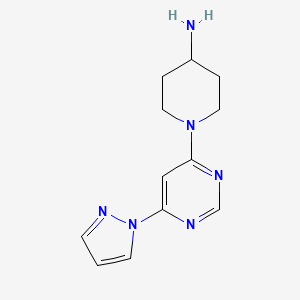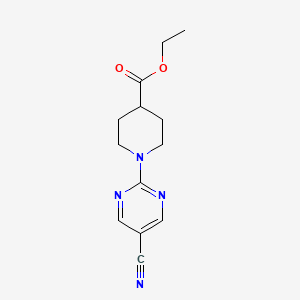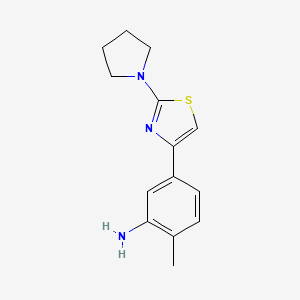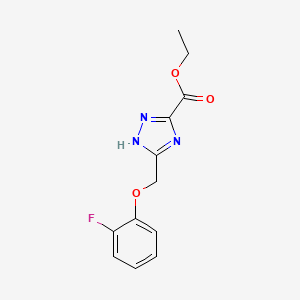![molecular formula C11H8FN3S B11796715 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazole ring fused with a triazole ring, and a fluorophenyl group attached to the triazole ring, which contributes to its diverse chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Another approach involves the base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst . This reaction selectively produces thiopropargylated triazole derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. The one-pot catalyst-free procedure mentioned earlier is particularly suitable for industrial applications due to its simplicity and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Alkylation: Base-catalyzed alkylation with propargyl bromide.
Cycloaddition: Click 1,3-dipolar cycloaddition reactions with long-chain alkyl azides.
Common Reagents and Conditions
Alkylation: Propargyl bromide, triethylamine, sodium bicarbonate.
Cycloaddition: Sodium ascorbate, copper (II) sulfate, t-BuOH:H2O (10:1) at room temperature.
Major Products Formed
Thiopropargylated triazole derivatives: Formed from alkylation reactions.
1,4-Disubstituted mono- and bis-triazole derivatives: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential antimicrobial, anticancer, and anti-inflammatory agent.
Biochemistry: Used in the development of nonionic surfactants for drug delivery systems.
Pharmaceuticals: Investigated for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. For instance, thiazole-based compounds have been shown to modulate the activity of enzymes involved in metabolism, demonstrating antibacterial, antifungal, anti-inflammatory, and antioxidant activities . The compound’s binding affinity to DNA gyrase B and human peroxiredoxin 5 suggests its potential as an antibacterial and antioxidant agent .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole derivatives: Exhibiting significant therapeutic potential, including anticancer and antimicrobial properties.
1,2,4-Oxadiazole derivatives: Showing anti-cancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole stands out due to its unique combination of a thiazole and triazole ring system, which imparts distinct chemical reactivity and biological properties. The presence of the fluorophenyl group further enhances its potential as a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H8FN3S |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8FN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
Clave InChI |
UXLXJUWTRCNBIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)

![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)




![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)



![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)

